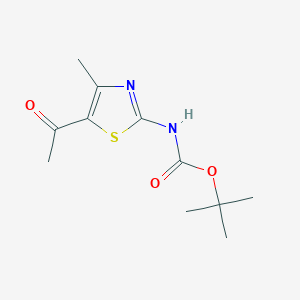

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate

Description

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate is a carbamate-protected thiazole derivative featuring a 5-acetyl and 4-methyl substituted 1,3-thiazole ring. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, commonly employed in medicinal chemistry to enhance stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-6-8(7(2)14)17-9(12-6)13-10(15)16-11(3,4)5/h1-5H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMBRHLFQLYQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to reach room temperature before further processing.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous tert-butyl carbamates and thiazole derivatives, focusing on structural variations, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

Tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a thiazole ring and a carbamate functional group , contributing to its reactivity and biological activity. The molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of approximately 270.35 g/mol. The thiazole ring is known for its interactions with various biological targets, making it a focal point in drug development.

Synthesis

The synthesis typically involves the reaction of 5-acetyl-4-methyl-2-thiazolylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

The biological activity of this compound is largely attributed to its ability to interact with enzyme active sites, potentially acting as an enzyme inhibitor . This interaction can modulate various biochemical pathways, which is crucial for therapeutic applications against diseases such as cancer and viral infections .

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties . For example, derivatives of thiazole have shown activity against various cancer cell lines, with IC₅₀ values indicating significant cytotoxicity . The compound's potential as a lead candidate in drug development is underscored by its structural uniqueness that combines both thiazole and carbamate functionalities.

Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of various thiazole derivatives, this compound was tested against several human cancer cell lines. The results demonstrated that the compound exhibited significant antiproliferative activity , with IC₅₀ values comparable to established anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial assays against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity, suggesting its potential use in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.